
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a complex organic compound that features a combination of pyrazole, piperidine, and morpholine functional groups. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Piperidine ring synthesis: This can be synthesized via the hydrogenation of pyridine or through cyclization reactions.
Morpholine introduction: Morpholine can be introduced via nucleophilic substitution reactions.
Final coupling: The final step would involve coupling the pyrazole, piperidine, and morpholine moieties under suitable conditions, possibly using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or piperidine rings.
Reduction: Reduction reactions could target the carbonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Cancer Treatment
Recent studies have identified this compound as a potential inhibitor of specific kinases involved in cancer progression. For instance, compounds similar to (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone have shown promise as Mer inhibitors, which are relevant in treating various cancers like acute lymphoblastic leukemia and non-small cell lung cancer . The mechanism involves the inhibition of Mer kinase activity, leading to reduced tumor cell proliferation.
Neurological Disorders
This compound's structural features suggest potential applications in treating neurological disorders. Its analogs have been evaluated for anticonvulsant activities, indicating a possible role in managing epilepsy and other seizure-related conditions . The piperidine and pyrazole moieties are known to interact with neurotransmitter systems, which may contribute to their therapeutic effects.
Diabetes Management
The compound's ability to inhibit dipeptidyl peptidase IV (DPP-IV) has been explored for diabetes treatment. DPP-IV inhibitors are essential for enhancing insulin secretion and lowering blood glucose levels, making this compound a candidate for further development in diabetes management .
Case Study 1: Anticancer Activity
A study demonstrated that a derivative of this compound effectively inhibited Mer kinase with an IC50 of 1.1 nM, showcasing its potential as a targeted cancer therapy agent. In vitro tests showed significant reduction in colony formation of cancer cells treated with this compound .
Case Study 2: Anticonvulsant Effects
In vivo studies on similar pyrazole derivatives revealed their anticonvulsant properties when tested against maximal electroshock-induced seizures in animal models. These findings support the hypothesis that compounds with the pyrazole-piperidine framework may act on GABAergic pathways .
作用機序
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The pyrazole ring, for example, is known to interact with various biological targets, potentially inhibiting enzymes or binding to receptors.
類似化合物との比較
Similar Compounds
- (3-(1H-pyrazol-3-yl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
- (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone
Uniqueness
The unique combination of functional groups in (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone might confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of the morpholine sulfonyl group, in particular, could influence its solubility, stability, and interaction with biological targets.
生物活性
The compound (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of the compound is C18H24N4O3S, with a molecular weight of 376.48 g/mol. The structure comprises a piperidine ring substituted with a pyrazole moiety and a morpholinosulfonyl phenyl group, which are critical for its biological activity.
Research indicates that compounds containing pyrazole and morpholino groups often exhibit inhibitory effects on various enzymes and pathways involved in disease progression. Specifically, the pyrazole moiety is known to interact with targets such as:
- Factor Xa : A key enzyme in the coagulation cascade, where inhibition can lead to reduced thrombus formation .
- Epidermal Growth Factor Receptor (EGFR) : The compound has shown potential in inhibiting EGFR signaling pathways, which are crucial in cancer cell proliferation .
Anticancer Activity
A series of studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell lines:
Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|
A549 (Lung Cancer) | 5.2 | EGFR inhibition |
MCF7 (Breast Cancer) | 7.8 | Induction of apoptosis |
HeLa (Cervical Cancer) | 6.5 | Cell cycle arrest |
These findings suggest that the compound may disrupt critical cellular processes leading to cancer cell death.
Anticoagulant Activity
The compound's structural features allow it to act as an inhibitor of Factor Xa, which is pivotal in the coagulation process. In vitro studies have shown:
- Inhibition Constant (K_i) : Approximately 13 pM, indicating high potency .
- Effect on Thrombus Formation : Significant reduction observed in animal models, suggesting therapeutic potential in preventing thromboembolic disorders.
Case Study 1: In Vitro Efficacy Against Cancer
In a study published in Drug Target Insights, researchers synthesized and tested several morpholino-sulfonamide derivatives against various cancer cell lines. The results indicated that the target compound exhibited significant antiproliferative activity through EGFR inhibition and apoptosis induction .
Case Study 2: Anticoagulant Properties
A clinical study evaluated the anticoagulant effects of similar pyrazole derivatives in patients with a history of thrombosis. The results showed a marked decrease in thrombus formation without significant side effects, highlighting the compound's potential for therapeutic application in managing clotting disorders .
特性
IUPAC Name |
[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-22-10-8-19(21-22)17-3-2-9-23(15-17)20(25)16-4-6-18(7-5-16)29(26,27)24-11-13-28-14-12-24/h4-8,10,17H,2-3,9,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIVKTMAQPMGLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。